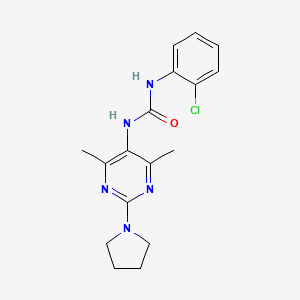

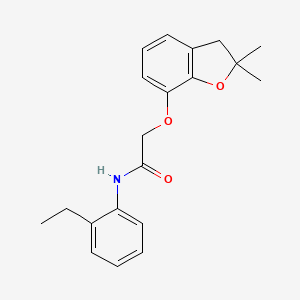

3-(azepan-1-ylcarbonyl)-N-(4-ethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

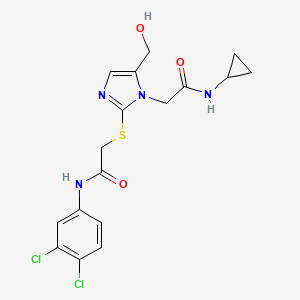

3-(azepan-1-ylcarbonyl)-N-(4-ethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine, also known as AZD-7762, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. The chemical structure of AZD-7762 contains a naphthyridine core, with an azepan-1-ylcarbonyl group and an ethoxyphenyl substituent.

Aplicaciones Científicas De Investigación

Electronic Coupling in Azulene Derivatives

A study investigated the electronic coupling in 1,3-bis[di(4-methoxyphenyl)amino]azulene derivatives. These compounds were synthesized and analyzed using spectroscopic and electrochemical methods to estimate the electronic coupling between the attached amine redox centers. The study found that azulene derivatives exhibit strong electronic coupling, similar to naphthalene, but with a less positive redox potential, making them useful as bridging units in electronic applications (Nöll et al., 2007).

Synthesis of Fused Indoles

Another research focused on the synthesis of fused indoles through a CAN-catalyzed three-component reaction, leading to the formation of polyheterocyclic compounds containing pyrrolo[1,2-a]azepine fragments. This process demonstrates an efficient method for constructing complex heterocyclic structures, potentially useful in the development of new pharmaceuticals and materials (Suryavanshi et al., 2010).

Photolysis of Aryl Azides

Research on the photolysis of ortho-substituted aryl azides revealed the formation of 3-substituted 2-methoxy-3H-azepines and other products, depending on the substituents. This study highlights the reactivity of azides and their potential in synthesizing azepine derivatives, which could have applications in material science and synthetic chemistry (Purvis et al., 1984).

Azepanium Ionic Liquids

A study introduced a new family of room-temperature ionic liquids based on azepane, demonstrating their potential for industrial applications due to their wide electrochemical windows and good conductivity. These ionic liquids could serve as safer alternatives to volatile organic compounds in various applications, including electrolytes in energy devices (Belhocine et al., 2011).

Propiedades

IUPAC Name |

azepan-1-yl-[4-(4-ethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2/c1-3-30-19-11-9-18(10-12-19)27-22-20-13-8-17(2)26-23(20)25-16-21(22)24(29)28-14-6-4-5-7-15-28/h8-13,16H,3-7,14-15H2,1-2H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGNAXHHBIAQBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azepane-1-carbonyl)-N-(4-ethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2842542.png)

![N,N-diethyl-2-[2-imino-3-(3-phenoxypropyl)benzimidazol-1-yl]ethanamine](/img/structure/B2842544.png)

![2-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2842545.png)

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2842561.png)